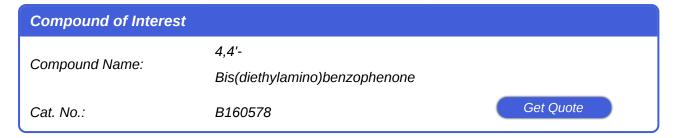


The Efficacy of 4,4'Bis(diethylamino)benzophenone in Photopolymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 4,4'-

Bis(diethylamino)benzophenone (DEABP) when used in combination with different co-initiators in photopolymerization processes. DEABP, a derivative of benzophenone, is a widely utilized Type II photoinitiator, particularly in UV-curable systems for applications ranging from dental resins to 3D printing. Its performance is critically dependent on the choice of co-initiator, which acts as a hydrogen donor to generate the free radicals necessary for polymerization.

Performance Comparison of DEABP-Based Photoinitiator Systems

The efficacy of a photoinitiator system is typically evaluated based on parameters such as the rate of polymerization and the final degree of conversion (DC) of the monomer. While comprehensive studies directly comparing DEABP with a wide array of co-initiators under identical conditions are limited, existing research provides valuable insights, particularly in comparison to the well-established camphorquinone (CQ)-amine system.

A key study investigated the effect of adding DEABP as a co-initiator to a binary photoinitiating system composed of camphorquinone and an amine (ethyl-4-dimethylaminobenzoate, DMAEMA) in a Bisphenol A glycerolate dimethacrylate (BisGMA) and triethylene glycol



dimethacrylate (TEGDMA) resin blend. The results demonstrated a significant enhancement in both the initial velocity of polymerization and the final degree of conversion with the inclusion of DEABP.[1][2][3][4][5]

Table 1: Comparison of Polymerization Efficacy With and Without DEABP[3][4]

Photoinitiator System	Initial Velocity of Polymerization (%/s)	Final Degree of Conversion (%)
CQ + Amine	22.5	58.0
CQ + Amine + DEABP	34.8	68.7

The data clearly indicates that the addition of DEABP to the CQ-amine system leads to a more efficient polymerization process, characterized by a faster onset and a more complete conversion of the monomer into a polymer network. This enhanced performance can be attributed to the high photon-absorption efficiency of DEABP.[3]

While direct quantitative comparisons with other co-initiator classes like iodonium salts and phosphine oxides in combination with DEABP are not readily available in the literature, general principles of photochemistry allow for a qualitative assessment.

- Amine Co-initiators: Tertiary amines are the most common and effective co-initiators for Type
 II photoinitiators like DEABP.[6] The efficiency of the amine in the hydrogen donation process
 influences the overall polymerization kinetics.
- Iodonium Salts: Iodonium salts can be used as co-initiators, often in three-component systems, to enhance the rate of polymerization. They can participate in a redox cycle with the photoinitiator, leading to the generation of additional initiating radicals.
- Phosphine Oxides: Acylphosphine oxides are typically used as Type I photoinitiators, meaning they can generate free radicals directly upon UV exposure without the need for a co-initiator. However, they can be used in combination with Type II initiators to create synergistic systems with improved overall cure efficiency.

Experimental Protocols



To ensure reproducibility and enable accurate comparison of photoinitiator systems, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments used to evaluate the efficacy of DEABP and its co-initiator systems.

Measurement of Degree of Conversion (DC) by FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique to determine the degree of conversion of monomers during photopolymerization. The principle lies in monitoring the decrease of the characteristic absorption band of the reactive functional group (e.g., C=C double bond in acrylates and methacrylates) as the polymerization proceeds.

Materials and Equipment:

- FT-IR Spectrometer (e.g., equipped with an Attenuated Total Reflectance (ATR) accessory)
- UV/Vis light source with controlled intensity and wavelength (e.g., 405 nm LED)
- Monomer resin formulation (e.g., BisGMA/TEGDMA)
- Photoinitiator system (DEABP and co-initiators)
- Silicone molds for sample preparation
- Polyester film and glass slides

Procedure:

- Sample Preparation: The liquid resin containing the photoinitiator system is placed in a silicone mold of defined dimensions (e.g., 5 mm diameter, 1 mm height). The mold is covered with a polyester film and a glass slide to create a uniform sample thickness and minimize oxygen inhibition.
- FT-IR Spectra Acquisition:



- An initial FT-IR spectrum of the uncured resin is recorded to determine the initial peak
 height or area of the reactive monomer bond (e.g., methacrylate C=C bond at
 approximately 1638 cm⁻¹). An internal standard peak, which does not change during
 polymerization (e.g., an aromatic C=C bond at around 1608 cm⁻¹), is also identified.
- The sample is then exposed to the UV/Vis light source for a specific duration.
- FT-IR spectra are recorded at different irradiation time points (e.g., 10, 30, 60, 180, 300 seconds) to monitor the decrease in the monomer peak.
- Calculation of Degree of Conversion: The degree of conversion (DC) at each time point is calculated using the following formula:

DC (%) = [1 - (A_aliphatic / A_aromatic)_cured / (A_aliphatic / A_aromatic)_uncured] * 100 where:

- A aliphatic is the absorbance of the aliphatic C=C bond.
- A_aromatic is the absorbance of the aromatic C=C bond (internal standard).

Measurement of Polymerization Kinetics by Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for studying the kinetics of photopolymerization by measuring the heat flow associated with the exothermic polymerization reaction.

Materials and Equipment:

- Photo-DSC instrument equipped with a UV/Vis light source
- Aluminum DSC pans
- Monomer resin formulation with the photoinitiator system

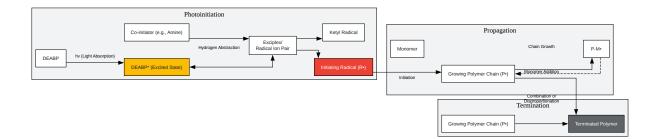
Procedure:



- Sample Preparation: A small, precise amount of the liquid resin (typically 1-5 mg) is weighed into an aluminum DSC pan.
- Isothermal Measurement: The sample is placed in the DSC cell and allowed to equilibrate at a constant temperature (e.g., 25°C).
- Photo-Curing: The sample is then irradiated with a UV/Vis light of a specific intensity and wavelength for a set period. The instrument records the heat flow as a function of time.
- Data Analysis: The exothermic peak in the heat flow curve represents the polymerization reaction. The area under the peak is proportional to the total heat of polymerization (ΔH_p).
 The rate of polymerization is proportional to the heat flow at any given time. The degree of conversion can be calculated by dividing the heat evolved at a certain time by the total heat of polymerization.

Signaling Pathways and Experimental Workflows

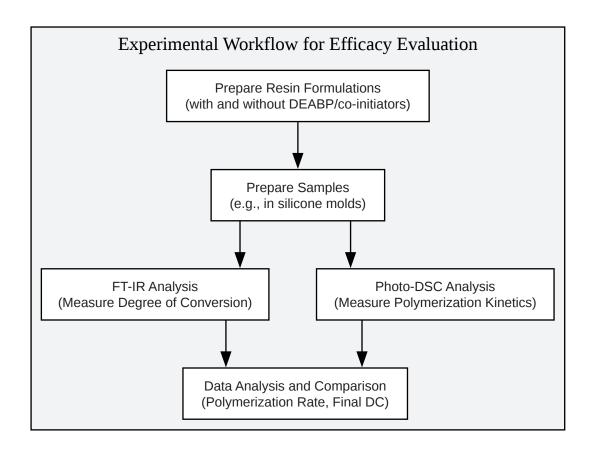
Visualizing the complex processes involved in photopolymerization can aid in understanding the underlying mechanisms and experimental designs.





Click to download full resolution via product page

Caption: General mechanism of Type II photopolymerization with DEABP.



Click to download full resolution via product page

Caption: Workflow for comparing photoinitiator efficacy.

Conclusion

4,4'-Bis(diethylamino)benzophenone is a highly effective photoinitiator, particularly when used as a co-initiator in combination with other systems like camphorquinone-amine. The addition of DEABP has been shown to significantly increase both the rate of polymerization and the final degree of monomer conversion, leading to more efficient and complete curing processes. For researchers and professionals in drug development and material science, the careful selection of a co-initiator for use with DEABP is a critical step in optimizing the properties of photopolymerized materials. Further research directly comparing the performance



of DEABP with a broader range of co-initiators would provide valuable data for the formulation of advanced photocurable systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2.2. Determination of Kinetics of Photopolymerization of Pristine Acrylate Monomers by Real-Time Fourier Transforms Infrared Spectroscopy (RT-FTIR) [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Efficacy of 4,4'-Bis(diethylamino)benzophenone in Photopolymerization: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160578#efficacy-of-4-4-bis-diethylamino-benzophenone-in-combination-with-different-co-initiators]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com